L-Hydroxyproline

Description

Properties

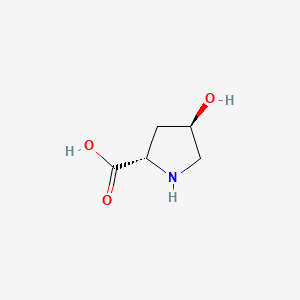

IUPAC Name |

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-07-4 | |

| Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883225 | |

| Record name | Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

618-28-0, 51-35-4 | |

| Record name | DL-Hydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Hydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Hydroxyproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274°C, 274 - 275 °C | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Hydroxyproline Biosynthesis in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hydroxyproline (Hyp) is a non-proteinogenic amino acid critical to the structural integrity of collagen, the most abundant protein in mammals.[1] Comprising approximately 13.5% of mammalian collagen, hydroxyproline (B1673980) is essential for the stability of the collagen triple helix.[1] Its synthesis is not directed by the genetic code but occurs as a post-translational modification of proline residues already incorporated into polypeptide chains.[1][2] This hydroxylation is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs). The reaction takes place within the lumen of the endoplasmic reticulum.[1] Understanding this pathway is crucial for research into connective tissue disorders, fibrosis, and cancer metastasis, where collagen metabolism is often dysregulated.[3][4]

The Core Biosynthetic Pathway

The formation of this compound is an enzyme-catalyzed hydroxylation of proline residues within procollagen (B1174764) chains. This reaction is a critical step for the proper folding of procollagen into its stable triple-helical conformation.[5]

Enzymology: The key enzymes in this process are the collagen prolyl 4-hydroxylases (C-P4Hs) . In vertebrates, these are tetrameric enzymes composed of two identical catalytic α subunits and two β subunits, the latter being identical to the multifunctional enzyme protein disulfide isomerase (PDI).[6]

Reaction Mechanism: C-P4Hs belong to a superfamily of Fe(II)- and 2-oxoglutarate-dependent dioxygenases.[5][6] The catalytic cycle requires several key components:

-

Substrate: Proline residues in the Y-position of X-Y-Gly sequences in procollagen chains.[1]

-

Co-substrates: Molecular oxygen (O₂) and 2-oxoglutarate (α-ketoglutarate).

-

Cofactors: Ferrous iron (Fe²⁺) and L-ascorbic acid (Vitamin C).[6]

During the reaction, 2-oxoglutarate is stoichiometrically decarboxylated to succinate (B1194679) and CO₂.[7] One atom from the O₂ molecule is incorporated into the proline residue to form the hydroxyl group, while the other is incorporated into succinate.[6][8] The Fe²⁺ ion is bound at the active site and is essential for catalysis.[9] Ascorbate does not participate directly in every catalytic cycle but is required to reduce the iron atom from its ferric (Fe³⁺) state back to the active ferrous (Fe²⁺) state in occasional uncoupled reaction cycles where 2-oxoglutarate is decarboxylated without proline hydroxylation.[7][8][10]

Quantitative Data

The kinetics of prolyl 4-hydroxylase and the abundance of its product are essential for understanding collagen metabolism.

| Parameter | Value | Enzyme/System | Reference |

| K_m_ for O₂ | ~1.5 mM (in partial reaction) | Prolyl 4-Hydroxylase | [11] |

| K_m_ for 2-Oxoglutarate | Same in partial and complete reactions | Prolyl 4-Hydroxylase | [11] |

| K_m_ for HIF-1α peptide | ~10-50 µM | Human PHD2 (a related HIF-prolyl hydroxylase) | [12] |

| IC₅₀ of NOG | 106.4 µM | PHD2 (for N-Oxalylglycine, a 2-OG mimic) | [13] |

| IC₅₀ of CoCl₂ | 6.4 µM | PHD2 (Cobalt(II) chloride, an Fe(II) competitor) | [13] |

| Parameter | Value | Tissue/Organism | Reference |

| Hydroxyproline Content in Collagen | ~13.5% | Mammalian | [1] |

| Hydroxyproline in Fetal Protein | Increases from 0.84 to 3.64 g/100g protein | Fetal Pig | [14] |

| Urinary Excretion of Hyp Peptides | ~25% of degraded collagen metabolites | Animal models | [15] |

Regulation via Hypoxia-Inducible Factor (HIF) Pathway

Beyond its structural role in collagen, proline hydroxylation is a key regulatory mechanism for cellular responses to oxygen availability. This is mediated by a distinct set of prolyl 4-hydroxylases known as HIF-prolyl hydroxylases (HIF-P4Hs) , also called Prolyl Hydroxylase Domain (PHD) enzymes.[9][16]

Under normal oxygen levels (normoxia), HIF-P4Hs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[1][17] This hydroxylation acts as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. VHL binding leads to the ubiquitination and subsequent rapid degradation of HIF-1α by the proteasome.[1]

Under low oxygen levels (hypoxia), the HIF-P4Hs are inactive due to the lack of their co-substrate, O₂.[16][18] Consequently, HIF-1α is not hydroxylated and is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[16][18]

Experimental Protocols

Prolyl 4-Hydroxylase Activity Assay (Radiometric)

This assay measures the hydroxylation-coupled decarboxylation of radiolabeled 2-oxoglutarate.[19][20] It is a highly sensitive method for determining enzyme kinetics in vitro.

-

Principle: The P4H-catalyzed reaction releases the C1 carboxyl group of 2-oxoglutarate as CO₂. By using [1-¹⁴C]2-oxoglutarate, the released ¹⁴CO₂ can be captured and quantified, providing a direct measure of enzyme activity.[20]

-

Reagents:

-

Purified recombinant P4H enzyme

-

Peptide substrate (e.g., (Pro-Pro-Gly)₁₀)

-

[1-¹⁴C]2-oxoglutarate

-

Ferrous sulfate (B86663) (FeSO₄)

-

L-Ascorbic acid

-

Reaction buffer (e.g., Tris-HCl, pH 7.8)

-

Stopping solution (e.g., trichloroacetic acid)

-

CO₂ trapping agent (e.g., filter paper saturated with calcium hydroxide (B78521) or a basic scintillation fluid)

-

-

Methodology:

-

Prepare a reaction mixture containing buffer, peptide substrate, ascorbate, and FeSO₄ in a sealed reaction vessel.

-

Initiate the reaction by adding the P4H enzyme and [1-¹⁴C]2-oxoglutarate.

-

Incubate at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by injecting an acid solution, which also facilitates the release of all dissolved ¹⁴CO₂ from the mixture.

-

The released gaseous ¹⁴CO₂ is trapped by the basic agent.

-

Quantify the trapped radioactivity using a scintillation counter. The measured counts per minute (CPM) are proportional to the enzyme activity.

-

Quantification of Hydroxyproline in Tissues (Colorimetric)

This method determines the total hydroxyproline content in a biological sample, which serves as a reliable proxy for collagen content.[21][22]

-

Principle: The method is based on the acid hydrolysis of collagen to release free amino acids, followed by the oxidation of hydroxyproline to a pyrrole (B145914) intermediate. This intermediate then reacts with 4-(Dimethylamino)benzaldehyde (DMAB, Ehrlich's reagent) to form a chromophore that can be measured spectrophotometrically.

-

Reagents:

-

Concentrated Hydrochloric Acid (HCl, ~12N) or Sodium Hydroxide (NaOH, ~10N) for hydrolysis

-

Chloramine-T solution (oxidizing agent)

-

DMAB reagent (Ehrlich's reagent) in a perchloric acid/isopropanol solution

-

Hydroxyproline standard solution

-

-

Methodology:

-

Sample Hydrolysis: Homogenize tissue samples and add concentrated HCl or NaOH. Hydrolyze in a pressure-tight, sealed vial at high temperature (e.g., 120°C) for 3-24 hours.[2]

-

Neutralization & Clarification: Cool the hydrolysate and neutralize with an equivalent amount of base or acid. Centrifuge the sample to remove any precipitate and collect the supernatant.

-

Drying: Transfer an aliquot of the supernatant to a 96-well plate and evaporate to dryness (e.g., at 65°C).

-

Oxidation: Add the Chloramine-T reagent to each well to oxidize the hydroxyproline. Incubate at room temperature for 5-20 minutes.[2]

-

Color Development: Add the DMAB reagent to each well. Incubate at a higher temperature (e.g., 60-65°C) for 45-90 minutes to allow for color development.[2]

-

Measurement: Cool the plate to room temperature and measure the absorbance at 560 nm using a microplate reader.

-

Quantification: Calculate the hydroxyproline concentration in the samples by comparing their absorbance values to a standard curve generated with known concentrations of hydroxyproline.

-

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Stoicheiometry and kinetics of the prolyl 4-hydroxylase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical and biophysical analyses of hypoxia sensing prolyl hydroxylases from Dictyostelium discoideum and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The quantitative relationship of urinary peptide hydroxyproline excretion to collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 17. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

- 18. KoreaMed Synapse [synapse.koreamed.org]

- 19. Kinetic Analysis of HIF Prolyl Hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydroxyproline Assay Kit [cellbiolabs.com]

- 22. bioassaysys.com [bioassaysys.com]

Enzymatic Synthesis of L-Hydroxyproline from Proline: A Technical Guide

Introduction

L-Hydroxyproline (Hyp), specifically trans-4-hydroxy-L-proline, is a non-proteinogenic amino acid crucial for the structural integrity of collagen, the most abundant protein in mammals.[1][2] It constitutes approximately 13.5% of mammalian collagen, where its presence is essential for the stability of the collagen triple helix.[1] Beyond its structural role, this compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals, including antibiotic drugs and angiotensin-converting enzyme (ACE) inhibitors.[3][4][5] Traditionally produced by the hydrolysis of animal collagen, this method faces challenges related to source availability, purity, and potential for pathogen transmission. Enzymatic synthesis presents a promising alternative, offering high specificity, mild reaction conditions, and a more sustainable production route.

This guide provides an in-depth technical overview of the enzymatic synthesis of this compound from L-proline, focusing on the use of proline-4-hydroxylase in whole-cell biocatalysis systems. It is intended for researchers, scientists, and drug development professionals engaged in biocatalysis, metabolic engineering, and pharmaceutical manufacturing.

The Core Enzymatic Reaction: Proline Hydroxylation

The conversion of L-proline to trans-4-hydroxy-L-proline is catalyzed by Prolyl-4-hydroxylase (P4H). This enzyme belongs to the superfamily of non-heme iron (Fe²⁺)-containing 2-oxoglutarate (α-KG)-dependent dioxygenases.[6][7] The reaction mechanism involves the incorporation of one atom from molecular oxygen into the proline substrate, while the other oxygen atom is incorporated into the co-substrate α-ketoglutarate, leading to its decarboxylation to succinate.[6][8]

Key Components of the Reaction:

-

Enzyme : Prolyl-4-hydroxylase (P4H) specifically hydroxylates the C4 position of a free L-proline molecule.[8] P4Hs from microbial sources, such as Dactylosporangium sp., are particularly effective for bioproduction.[9]

-

Substrates : The primary substrates are L-proline and molecular oxygen (O₂).[6]

-

Co-substrate : α-ketoglutarate (α-KG) is an essential co-substrate that is consumed in the reaction.[6][10]

-

Cofactors : The reaction is dependent on ferrous iron (Fe²⁺) as a metal cofactor.[4][10] Ascorbate (Vitamin C) is also required, not directly in the catalytic cycle, but to reduce the inactive Fe³⁺ state back to the active Fe²⁺ state, thus preventing enzyme inactivation.[11]

Whole-Cell Biocatalysis Using Recombinant Escherichia coli

Due to the complex cofactor requirements of P4H, whole-cell biocatalysis using metabolically engineered microorganisms is the preferred method for large-scale production. Escherichia coli is a widely used host due to its rapid growth, well-understood genetics, and ease of manipulation.[12] The strategy involves creating a recombinant E. coli strain that can efficiently convert a simple carbon source like glucose into this compound.

Core Metabolic Engineering Strategies:

-

Heterologous Expression of P4H : A potent proline-4-hydroxylase gene, often from a microbial source like Dactylosporangium sp. (Datp4h), is codon-optimized for E. coli and expressed using a suitable plasmid and promoter system.[5][9]

-

Enhancing the L-Proline Precursor Pool : To drive the reaction towards Hyp production, the intracellular concentration of L-proline is increased. This is achieved by:

-

Ensuring Co-substrate (α-KG) Supply : The TCA cycle naturally produces α-ketoglutarate. Metabolic flux can be directed towards α-KG by modifying central carbon metabolism.[5][15]

-

Process Optimization : Fermentation conditions are optimized to maximize yield, including pH, temperature, dissolved oxygen, and supplementation with the Fe²⁺ cofactor.[5][15]

Data on this compound Production

Significant progress has been made in increasing the titer of this compound through metabolic engineering and process optimization. The following table summarizes production data from various studies using recombinant E. coli.

| Strain / System | Key Genetic Modifications | Production Titer (g/L) | Carbon Source / Feed | Reference |

| E. coli W1485 putA / pWFP1 | putA deletion, feedback-resistant proB74, P4H expression | 25 | Glucose | [13] |

| E. coli W1485 with Datp4h | P4H expression | 41 | Glucose + L-Proline feed | [9][14] |

| Engineered E. coli M6 | putA, proP, putP, aceA deletions, proB mutation, P4H expression | 15.7 | Glucose | [9] |

| Optimized Engineered E. coli | Further metabolic engineering of M6 strain | 54.8 | Glucose | [9] |

| E. coli T7E / pRSFDuet-1-p4h-proBA | P4H and proBA expression | 0.55 | Glucose | |

| Optimized Fermentation of T7E strain | Optimized medium and conditions | 1.8 | Glucose | [15] |

| Optimized T7E strain with Glutamate | Addition of glutamate permease (GltS) and glutamate feed | 2.15 | Glucose + Glutamate | [15] |

| HYP-10 (Engineered E. coli) | Central carbon metabolism rearrangement, enhanced NADPH supply, P4H expression | 89.4 | Glucose (Fed-batch) | [5] |

Experimental Protocols

This section provides generalized protocols for the construction of a production strain and its cultivation for this compound synthesis, based on methodologies reported in the literature.

Protocol 1: Construction of a Recombinant E. coli Strain

This protocol outlines the basic steps for introducing the necessary genetic elements into an E. coli host.

-

Gene Acquisition and Codon Optimization :

-

Obtain the nucleotide sequence for a proline-4-hydroxylase (e.g., Datp4h from Dactylosporangium sp.).[5]

-

Codon-optimize the sequence for expression in E. coli using appropriate software tools.

-

Synthesize the optimized gene and clone it into a suitable expression vector (e.g., pET series, pTrc99a) under the control of an inducible promoter (e.g., T7, trc).[5][12]

-

-

Host Strain Selection and Modification :

-

Select an appropriate E. coli host strain (e.g., BL21(DE3), W1485).

-

To enhance proline availability, introduce a plasmid carrying a feedback-resistant γ-glutamyl kinase (proB74) or engineer this mutation into the chromosome.[13]

-

Create a deletion of the putA gene, which is responsible for proline catabolism, using a standard technique like λ-Red recombineering.[9]

-

-

Transformation :

-

Prepare competent cells of the modified E. coli host strain.

-

Transform the host strain with the P4H expression plasmid.

-

Select for successful transformants on LB agar (B569324) plates containing the appropriate antibiotic.

-

Verify the presence of the insert by colony PCR and plasmid sequencing.

-

Protocol 2: Shake Flask Fermentation

This protocol describes a typical batch cultivation process in shake flasks for initial testing and optimization.

-

Seed Culture Preparation :

-

Production Culture :

-

Prepare fermentation medium (e.g., M9 minimal medium or a custom defined medium) supplemented with glucose (e.g., 20 g/L), a nitrogen source, trace metals, and the necessary antibiotic.

-

Inoculate the fermentation medium with the overnight seed culture to an initial OD₆₀₀ of ~0.1 (a 1-2% v/v inoculum).[15]

-

Incubate at 37°C with shaking at 200 rpm.

-

-

Induction and Cultivation :

-

Monitor the cell growth by measuring OD₆₀₀.

-

When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.4-1.0 mM.[12][15]

-

Simultaneously, reduce the cultivation temperature to 30°C to improve protein folding and solubility.[15]

-

Add FeSO₄ to the medium to ensure the availability of the Fe²⁺ cofactor.[5]

-

Continue cultivation for 48-96 hours, collecting samples periodically for analysis of cell density, and L-proline and this compound concentrations.

-

-

Analysis :

Conclusion and Future Outlook

The enzymatic synthesis of this compound using whole-cell biocatalysts has emerged as a powerful and sustainable alternative to traditional extraction methods. Through sophisticated metabolic engineering of E. coli and careful optimization of fermentation processes, researchers have achieved remarkable production titers, demonstrating the industrial viability of this approach.[5] Future work will likely focus on further enhancing carbon flux towards the product, improving enzyme stability and activity through protein engineering, and developing more robust and scalable fermentation strategies. These advancements will continue to drive down production costs and expand the application of high-purity, sustainably-sourced this compound in the pharmaceutical, cosmetic, and food industries.

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline Availability Regulates Proline-4-Hydroxylase Synthesis and Substrate Uptake in Proline-Hydroxylating Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 7. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Construction of a novel hydroxyproline-producing recombinant Escherichia coli by introducing a proline 4-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. An enzymatic method to estimate the content of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Post-Translational Modification of Proline to Hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the enzymatic post-translational modification (PTM) of proline to hydroxyproline (B1673980). This modification is critical for both the structural integrity of proteins like collagen and for cellular signaling pathways that respond to oxygen availability. We will explore the enzymatic mechanisms, biological significance, and key experimental methodologies, with a focus on applications in drug development.

The Enzymology of Prolyl Hydroxylation

The conversion of proline to hydroxyproline is catalyzed by a class of enzymes known as prolyl hydroxylases. These enzymes are non-heme iron dioxygenases that utilize molecular oxygen and 2-oxoglutarate (α-ketoglutarate) as co-substrates.[1][2] The reaction involves the incorporation of one oxygen atom from O2 into the proline residue, while the other is incorporated into succinate (B1194679), which is formed from the decarboxylation of 2-oxoglutarate.[2]

Cofactors required for the reaction include:

-

Fe(II): Essential for the catalytic activity at the enzyme's active site.[3]

-

2-Oxoglutarate: A co-substrate that is stoichiometrically decarboxylated to succinate and CO2.[2]

-

Molecular Oxygen (O2): The source of the hydroxyl group.[2]

-

Ascorbate (B8700270) (Vitamin C): While not directly participating in the hydroxylation, ascorbate is crucial for maintaining the iron in its reduced ferrous (Fe2+) state, which is necessary for the enzyme to remain active.[4][5]

There are two major families of prolyl hydroxylases with distinct biological roles:

-

Collagen Prolyl-4-Hydroxylases (C-P4Hs): These enzymes are crucial for the synthesis of collagen, the most abundant protein in mammals.[6] They hydroxylate proline residues in the Yaa position of the repeating Gly-Xaa-Yaa sequence of procollagen (B1174764) chains.[7] This modification is essential for the stability of the collagen triple helix at physiological temperatures.[8][9]

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs or EGLNs): These enzymes act as cellular oxygen sensors.[10] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues in the alpha subunit of the HIF transcription factor (HIF-α).[11] This hydroxylation signals for HIF-α to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[3][12]

Quantitative Data on Prolyl Hydroxylases

The following table summarizes key kinetic parameters for human prolyl hydroxylases. These values are essential for in vitro assay development and for understanding the efficiency of these enzymes.

| Enzyme | Substrate | Km (μM) | Vmax (relative) | Reference |

| PHD1 (EGLN2) | HIF-1α (ODD) | ~90 | Lower | [10] |

| PHD2 (EGLN1) | HIF-1α (ODD) | ~110 | Highest | [10][13] |

| PHD3 (EGLN3) | HIF-1α (ODD) | ~130 | Intermediate | [10] |

| C-P4H | (Pro-Pro-Gly)10 | ~30 | High | [4] |

Note: Kinetic parameters can vary depending on the specific experimental conditions and substrate constructs used.

Biological Significance of Proline Hydroxylation

Structural Role in Collagen

Hydroxyproline is a key component of collagen, making up about a third of its amino acid content along with glycine (B1666218) and proline.[14] The hydroxylation of proline residues, particularly to 4-hydroxyproline (B1632879) (4Hyp), is critical for the stability of the collagen triple helix.[6] This stability is achieved through the formation of hydrogen bonds, which help to lock the three collagen chains together.[6][15] Without sufficient hydroxyproline, the collagen triple helix is unstable at body temperature, leading to conditions like scurvy, a disease caused by vitamin C deficiency.[8]

Different types of collagen exhibit varying degrees of proline hydroxylation, which contributes to their unique structural properties.[16][17]

| Collagen Type | Tissue Location | 4-Hydroxyproline Content (residues/1000) | 3-Hydroxyproline (B1217163) Content (residues/1000) | Reference |

| Type I | Bone, Skin, Tendon | ~95 | ~1 | [16][17] |

| Type II | Cartilage | ~100 | ~2-3 | [17] |

| Type III | Skin, Blood Vessels | ~120 | ~1 | [18] |

| Type V | Cornea, Bone | ~90 | ~5 | [17] |

Regulatory Role in the HIF Signaling Pathway

The HIF signaling pathway is a master regulator of the cellular response to hypoxia.[10] Prolyl hydroxylases play a central role in this pathway by controlling the stability of the HIF-α subunit.[19]

Under Normoxic Conditions:

-

PHD enzymes are active and hydroxylate proline residues on HIF-α.[11]

-

The hydroxylated HIF-α is recognized by the VHL E3 ubiquitin ligase complex.[20][21]

-

HIF-α is polyubiquitinated and targeted for proteasomal degradation.[12]

-

As a result, HIF-α levels are kept low, and hypoxia-responsive genes are not transcribed.[13]

Under Hypoxic Conditions:

-

The lack of molecular oxygen inhibits PHD activity.[10]

-

HIF-α is not hydroxylated and therefore evades degradation.

-

HIF-α accumulates, translocates to the nucleus, and dimerizes with the HIF-β subunit (also known as ARNT).[12]

-

The HIF-α/HIF-β heterodimer binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating their transcription.[3]

This pathway regulates a wide range of cellular processes, including erythropoiesis (red blood cell production), angiogenesis (new blood vessel formation), and glucose metabolism.[19]

Diagram: The HIF-1α Signaling Pathway

Caption: Regulation of HIF-1α stability by prolyl hydroxylation under normoxic and hypoxic conditions.

Prolyl Hydroxylase Inhibitors in Drug Development

The critical role of PHDs in the HIF pathway has made them attractive targets for drug development.[11] Inhibitors of HIF prolyl hydroxylases (HIF-PHIs) mimic the hypoxic response by stabilizing HIF-α, leading to the transcription of hypoxia-inducible genes.[22] This has significant therapeutic implications, particularly for the treatment of anemia associated with chronic kidney disease (CKD).[22]

HIF-PHIs stimulate the production of endogenous erythropoietin (EPO), the hormone that controls red blood cell production, and also improve iron metabolism.[23] Several HIF-PHIs have been approved for clinical use in various countries.[22][23]

| Drug Name (Generic) | Brand Name | Development Status | Therapeutic Area | Reference |

| Roxadustat | Evrenzo | Approved in multiple regions | Anemia in CKD | [23][24] |

| Daprodustat | Duvroq | Approved in multiple regions | Anemia in CKD | [23][25] |

| Vadadustat | Vafseo | Approved in Japan and other regions | Anemia in CKD | [23][26] |

| Molidustat | - | Approved in Japan | Anemia in CKD | [23] |

| Enarodustat | Enaroy | Approved in Japan | Anemia in CKD | [23] |

While effective in treating anemia, the long-term safety of HIF-PHIs is still under investigation, with a focus on cardiovascular outcomes and potential effects on tumor growth.[22][27]

Methodologies for Studying Proline Hydroxylation

A variety of experimental techniques are used to study proline hydroxylation, from quantifying the modified amino acid to measuring enzyme activity.

Quantification of Hydroxyproline

Accurate quantification of hydroxyproline is essential for assessing collagen content in tissues and for studying the extent of proline hydroxylation in proteins.

Experimental Protocol: Colorimetric Assay for Hydroxyproline

This protocol is a widely used method for determining the total hydroxyproline content in a sample, which can be used to estimate collagen content.[14][28]

-

Sample Hydrolysis:

-

Lyophilize and weigh the tissue or protein sample.

-

Add 6 M HCl to the sample in a sealed, acid-resistant tube.

-

Hydrolyze at 110-120°C for 16-24 hours to break down the protein into its constituent amino acids.[14]

-

Neutralize the hydrolysate with NaOH.

-

-

Oxidation:

-

To a portion of the neutralized hydrolysate, add Chloramine-T solution and incubate at room temperature for 20-25 minutes. This oxidizes hydroxyproline to a pyrrole (B145914) intermediate.[14]

-

-

Color Development:

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at 550-560 nm using a spectrophotometer.

-

Quantify the hydroxyproline concentration by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.

-

Experimental Protocol: LC-MS for Hydroxyproline Quantification

Liquid chromatography-mass spectrometry (LC-MS) offers a more sensitive and specific method for quantifying hydroxyproline, particularly when distinguishing between isomers like 3-hydroxyproline and 4-hydroxyproline.[18][29]

-

Sample Preparation:

-

Perform acid hydrolysis of the protein sample as described above.[30]

-

Alternatively, for site-specific analysis, perform enzymatic digestion (e.g., with trypsin) to generate peptides.

-

For hydrolyzed samples, a derivatization step may be used to improve chromatographic separation and ionization efficiency, although it is not always necessary.[18]

-

-

Liquid Chromatography:

-

Separate the amino acids or peptides using a suitable LC column, such as a reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.[29][31]

-

Use a gradient of solvents (e.g., water and acetonitrile (B52724) with an additive like formic acid) to elute the analytes.

-

-

Mass Spectrometry:

-

Ionize the eluted analytes using electrospray ionization (ESI).[29]

-

Detect and quantify hydroxyproline using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[30][32]

-

The mass-to-charge ratio (m/z) for hydroxyproline is monitored for quantification.[30]

-

Diagram: General Workflow for Hydroxyproline Quantification

Caption: A generalized workflow for the quantification of hydroxyproline from biological samples.

In Vitro Prolyl Hydroxylase Activity Assay

Measuring the activity of prolyl hydroxylases is key to screening for inhibitors and understanding their mechanism of action. A common method involves measuring the decarboxylation of 2-oxoglutarate.

Experimental Protocol: PHD Activity Assay

This protocol describes a common method to measure the activity of HIF prolyl hydroxylases (PHDs).

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, pH 7.5.

-

Add the necessary cofactors: FeSO4, ascorbate, and catalase (to prevent oxidative damage).

-

Add the PHD enzyme (recombinant).

-

Add a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

-

Add [1-14C]-2-oxoglutarate as the tracer.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the enzyme or substrate.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Reaction Termination and CO2 Trapping:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).

-

The acidification step also drives the release of the [14C]O2 produced during the reaction.

-

Trap the released [14C]O2 in a scintillant-soaked filter paper or in a basic solution (e.g., NaOH) placed in a sealed well above the reaction mixture.

-

-

Measurement:

-

Measure the trapped radioactivity using a scintillation counter.

-

The amount of radioactivity is directly proportional to the enzyme activity.

-

This guide provides a foundational understanding of proline hydroxylation, its significance in biology, and its relevance to drug discovery. The provided protocols and data serve as a starting point for researchers and scientists working in this dynamic field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. drinkharlo.com [drinkharlo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 9. Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. icams.ro [icams.ro]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Posttranslational Modifications in Type I Collagen from Different Tissues Extracted from Wild Type and Prolyl 3-Hydroxylase 1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Analysis of the Positional Distribution of Hydroxyproline in Collagenous Gly-Xaa-Yaa Sequences by LC-MS with Partial Acid Hydrolysis and Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 21. axonmedchem.com [axonmedchem.com]

- 22. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 23. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 24. kdigo.org [kdigo.org]

- 25. academic.oup.com [academic.oup.com]

- 26. A Prospective Randomized Controlled Clinical Study to Investigate the Efficacy and Safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors in Non-Dialysis Patients with Chronic Heart Failure and Renal Anemia Switched from Continuous Erythropoietin Receptor Activator Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Assaying proline hydroxylation in recombinant collagen variants by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. spandidos-publications.com [spandidos-publications.com]

- 31. biorxiv.org [biorxiv.org]

- 32. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of L-Hydroxyproline from Gelatin

This technical guide provides a comprehensive overview of the discovery, and the historical and modern methodologies for the isolation and purification of this compound from gelatin. It includes detailed experimental protocols, comparative quantitative data, and process visualizations to support research and development activities.

Introduction: The Discovery of this compound

This compound, a non-essential amino acid, is a major component of collagen, the most abundant protein in animals.[1] Its presence is a key indicator of collagen and its derivative, gelatin.[1][2] The discovery of this imino acid dates back to 1902, when the Nobel laureate Hermann Emil Fischer first isolated it from hydrolyzed gelatin.[1] This discovery was a significant step in understanding the unique amino acid composition of structural proteins. A few years later, in 1905, Hermann Leuchs accomplished the synthesis of a racemic mixture of 4-hydroxyproline.[1]

Industrially, gelatin remains the primary source for this compound production due to its high content, which is approximately 12-14%.[3][4] this compound and its derivatives are utilized in various fields, including pharmaceuticals for treating connective tissue disorders, cosmetics for anti-aging formulations, and as a chiral intermediate in chemical synthesis.[2][5]

The Foundation of Isolation: Gelatin Hydrolysis

The fundamental first step in isolating this compound is the hydrolysis of gelatin. Gelatin is a heterogeneous mixture of water-soluble proteins of high molecular weight, derived from the partial hydrolysis of collagen.[6] To liberate individual amino acids, the peptide bonds within the gelatin structure must be cleaved. This is achieved through acid, alkaline, or enzymatic hydrolysis.[6]

-

Acid Hydrolysis: This method typically involves treating the raw material with mineral acids like hydrochloric acid (HCl) or sulfuric acid.[6][7] It is a relatively rapid process, often requiring 10 to 48 hours.[6] However, it can be harsh, potentially leading to the degradation of some amino acids.[8]

-

Alkaline Hydrolysis: This process uses alkaline solutions, such as sodium hydroxide (B78521) or calcium hydroxide.[9] It is particularly suited for more complex collagen sources, like bovine hides, but requires a significantly longer duration, often several weeks.[6] The purpose of the alkali treatment is to disrupt certain chemical crosslinks within the collagen structure.[6]

-

Enzymatic Hydrolysis: A more recent and milder approach, enzymatic hydrolysis utilizes proteolytic enzymes like papain.[8] This method offers high specificity and proceeds under gentle reaction conditions, which helps to preserve the natural structure of the amino acids.[8] The treatment time is shorter than alkaline hydrolysis, and it can result in a purer final product with a higher yield.[6][8]

Experimental Protocols for Isolation and Purification

The isolation of this compound from the resulting amino acid mixture (the hydrolysate) requires several purification steps. Methodologies have evolved from classical chemical precipitation techniques to modern chromatographic and solvent-based separation processes.

General Hydrolysis Protocol (Acid)

This protocol is a standard laboratory method for preparing a gelatin hydrolysate for amino acid analysis and subsequent isolation.

-

Preparation: Weigh 5 grams of gelatin into a suitable reaction vessel.

-

Acid Addition: Add 5 mL of 6 N hydrochloric acid (HCl).[10]

-

Hydrolysis: Seal the vessel and place it in an oven or heating block at 110°C for 22 to 24 hours.[10]

-

Neutralization: After cooling, the hydrolysate is neutralized. For instance, 11 liters of hydrolysate can be neutralized with approximately 4.9 liters of 45% sodium hydroxide solution at a temperature between 15 and 20°C.[5]

-

Filtration: The neutralized solution is filtered to remove any humin or other insoluble matter that formed during hydrolysis.

Purification via Solvent Precipitation

This patented method provides an efficient, low-cost, and environmentally conscious approach to purifying this compound from a mixed amino acid hydrolysate.

-

Initial Precipitation: A water-miscible organic solvent, such as methyl alcohol, is added to the concentrated amino acid solution obtained from hydrolysis. The mixture is maintained at a temperature between 0°C and 50°C to precipitate out other less soluble amino acids.

-

Filtration: The precipitated crystals (containing other amino acids) are removed by filtration, yielding a separated liquid rich in this compound.

-

Crystallization of this compound: The separated liquid is then held at a temperature equal to or lower than the initial precipitation temperature. This causes the this compound to crystallize.

-

Collection: The this compound crystals are collected by filtration and dried.

Purification via Chemical Derivatization

This process involves selectively modifying the amino acids in the hydrolysate to facilitate the separation of this compound.

-

Acetylation: The neutralized hydrolysate is cooled to 0°C. Acetic anhydride (B1165640) and a sodium hydroxide solution are added in stages while maintaining the temperature at 0-1°C and a neutral pH.[5] This step acetylates the amino groups of all amino acids.

-

Benzoylation: The acetylated solution is then treated with benzoylating agents to further modify the amino acids.

-

Separation: The target compound, N-acetyl-O-benzoyl-hydroxy-L-proline, is separated from the reaction mixture.[5]

-

Final Hydrolysis: The purified derivative is subjected to a final acid or alkaline hydrolysis step to remove the acetyl and benzoyl groups, yielding pure hydroxy-L-proline.[5]

Quantitative Data

The efficiency of the isolation process is determined by the yield and purity of the final product. The choice of hydrolysis method significantly impacts these outcomes.

Table 1: Comparison of Gelatin Extraction Yields and Hydroxyproline (B1673980) Content by Hydrolysis Method

| Hydrolysis Method | Raw Material | Yield (%) | Hydroxyproline Content ( g/100g ) | Reference |

| Acid (0.075 M HCl) | Yanbian Cattle Bone | 18.64 | - | [8] |

| Alkaline (0.1 M NaOH) | Yanbian Cattle Bone | 21.06 | - | [8] |

| Enzymatic (Papain) | Yanbian Cattle Bone | 25.25 | 19.13 | [8] |

| Single-Step (Acetic Acid) | Pink Perch Skin/Bones | 16.07 | 4.13 (41.26 mg/g) | [11] |

Table 2: Amino Acid Composition of Bovine Gelatin

| Amino Acid | Average Content (%) | Standard Deviation | Reference |

| Glycine | 25.10 | ±0.09 | [9][10] |

| Proline | 14.28 | ±0.11 | [9][10] |

| This compound | 13.50 | ±0.05 | [9][10] |

Note: The high content of glycine, proline, and hydroxyproline is characteristic of gelatin and essential for the formation of its triple-helix structure.[7]

Visualized Workflows and Processes

Diagrams created using the DOT language provide clear visual representations of the experimental and logical flows in the isolation of this compound.

Caption: General workflow for isolating this compound from gelatin.

Caption: Comparison of primary methods for gelatin hydrolysis.

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. Hydroxyproline Analysis | AltaBioscience [altabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. JPH07233147A - Production of purified this compound - Google Patents [patents.google.com]

- 5. US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin - Google Patents [patents.google.com]

- 6. Gelatin - Wikipedia [en.wikipedia.org]

- 7. Gelatin as It Is: History and Modernity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scholar.ui.ac.id [scholar.ui.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Chemical and physical properties of L-Hydroxyproline crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hydroxyproline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid), a hydroxylated form of the amino acid L-proline, is a critical component of collagen, the most abundant protein in mammals.[1] Its presence is fundamental to the structural integrity and stability of collagen's triple helix, thereby playing a vital role in the health of connective tissues, skin, and bone.[2] The crystalline form of this compound is of significant interest to researchers in fields ranging from materials science to pharmacology due to its unique physicochemical properties and its role in biological processes. This technical guide provides an in-depth overview of the chemical and physical properties of this compound crystals, detailed experimental protocols for their characterization, and a visual representation of its key biological pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid, typically odorless with a faint, characteristic sweet taste.[3] It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but is formed through post-translational modification of proline residues.[3]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | [4] |

| Molecular Formula | C5H9NO3 | [4] |

| Molecular Weight | 131.13 g/mol | [4] |

| CAS Number | 51-35-4 | [3] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| pKa1 (α-carboxyl) | 1.82 | [5] |

| pKa2 (α-amino) | 9.65 | [4] |

| LogP | -3.17 | [4] |

Table 2: Crystallographic Data of this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [6] |

| Space Group | P212121 | [6] |

| Unit Cell Dimensions | a = 5.38 Å, b = 8.13 Å, c = 13.56 Å | [6] |

| Molecules per Unit Cell (Z) | 4 | [6] |

| Calculated Density | 1.474 g/cm³ | [6] |

Table 3: Physical and Thermal Properties of this compound Crystals

| Property | Value | Reference |

| Melting Point | 274 °C (decomposes) | [2][4] |

| Solubility in Water | 361 mg/mL (at 25 °C) | [4] |

| 500 g/L | [2] | |

| Solubility in Organic Solvents | Limited solubility in ethanol (B145695) and ether | [3] |

| Bulk Density | 610 kg/m ³ | [2][7] |

| Specific Rotation [α]D | -75.5° (c=4, H2O) | [7] |

Experimental Protocols

Single Crystal X-ray Crystallography

This technique is employed to determine the precise three-dimensional arrangement of atoms within the this compound crystal.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are typically grown from an aqueous solution by slow evaporation at room temperature. The purity of the starting material is crucial for obtaining diffraction-quality crystals.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector (e.g., CCD or CMOS). Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and bond lengths and angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to study intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Methodology:

-

Sample Preparation: A small amount of finely ground this compound crystal powder is mixed with dry potassium bromide (KBr) powder (typically 1-2% sample in KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the powder is placed directly onto the ATR crystal.

-

Data Acquisition: The KBr pellet or the ATR setup is placed in the sample compartment of an FTIR spectrometer. A background spectrum of pure KBr or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded.

-

Spectral Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in this compound (e.g., O-H, N-H, C=O, C-O, and C-N stretching and bending vibrations). The positions and shapes of these bands provide information about the molecular structure and hydrogen bonding network.

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are used to investigate the thermal stability, melting behavior, and decomposition of this compound crystals.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound crystal powder (typically 2-10 mg) is placed in an aluminum or ceramic pan.

-

TGA Analysis: The sample is heated in a TGA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument records the change in mass of the sample as a function of temperature. This data reveals the temperatures at which decomposition and mass loss occur.

-

DSC Analysis: The sample is heated or cooled in a DSC instrument at a constant rate (e.g., 5-10 °C/min) alongside an empty reference pan. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This provides information on melting point, enthalpy of fusion, and any polymorphic transitions.

Solubility Determination

The solubility of this compound in various solvents is a key parameter for its application in drug formulation and other fields.

Methodology (Isothermal Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound crystals is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Analysis: After equilibration, the suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC), UV-Vis spectroscopy (after appropriate derivatization if necessary), or by gravimetric analysis after evaporating the solvent.

-

Calculation: The solubility is expressed as the mass of solute per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).

Biological Pathways and Significance

This compound plays a crucial role in several biological pathways, most notably in the synthesis and stabilization of collagen and in its own catabolism.

Figure 1. Simplified workflow of prolyl hydroxylation in collagen biosynthesis.

The hydroxylation of proline residues to hydroxyproline is a critical post-translational modification that occurs in the endoplasmic reticulum. This reaction, catalyzed by prolyl 4-hydroxylase, is essential for the formation of a stable collagen triple helix at physiological temperatures.[2]

Figure 2. Major catabolic pathway of this compound in mammals.

Free this compound, derived from the breakdown of collagen, is catabolized primarily in the liver and kidneys. The main pathway involves its conversion to glyoxylate and pyruvate, which can then enter central metabolic pathways.[7]

Conclusion

The chemical and physical properties of this compound crystals are well-defined, making it a subject of continuous interest in both fundamental and applied research. Its critical role in collagen stability underscores its importance in biology and medicine. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound crystals, which is essential for quality control in pharmaceutical and nutraceutical applications. The visualization of its key biological pathways offers a clear understanding of its metabolic significance. Further research into the polymorphism and cocrystallization of this compound may open new avenues for its application in drug delivery and materials science.

References

- 1. eas.org [eas.org]

- 2. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 5. researchgate.net [researchgate.net]

- 6. This compound and d-Proline Catabolism in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological significance of trans-4-hydroxy-L-proline vs trans-3-hydroxy-L-proline

An In-depth Technical Guide to the Core Biological Significance of trans-4-hydroxy-L-proline vs. trans-3-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyproline (B1673980) isomers, primarily trans-4-hydroxy-L-proline (4-Hyp) and trans-3-hydroxy-L-proline (3-Hyp), are critical post-translational modifications predominantly found in collagen. While both are products of prolyl hydroxylase activity, their biological roles, abundance, and impact on protein structure are markedly different. 4-Hyp is a ubiquitous and essential residue for the thermal stability of the collagen triple helix. In contrast, 3-Hyp is a rare modification that, depending on its position, can destabilize the collagen helix. This guide provides a detailed comparison of these two isomers, covering their biosynthesis, structural significance, distribution, and roles in signaling and disease. It further outlines key experimental protocols for their analysis and the characterization of the enzymes that produce them, offering a comprehensive resource for researchers in cellular biology, protein chemistry, and drug development.

Introduction

Proline hydroxylation is a fundamental post-translational modification in animals, crucial for the structural integrity of connective tissues. This process, catalyzed by a family of 2-oxoglutarate-dependent dioxygenases, results in the formation of hydroxyproline (Hyp) isomers. The two primary forms found in proteins are trans-4-hydroxy-L-proline (4-Hyp) and trans-3-hydroxy-L-proline (3-Hyp).[1][2] Although structurally similar, the seemingly minor difference in the position of the hydroxyl group on the pyrrolidine (B122466) ring leads to profound differences in their biological functions.

4-Hyp is the far more abundant isomer, constituting up to 13.5% of the amino acid residues in mammalian collagen and playing a well-established role in stabilizing the iconic triple helical structure.[3] 3-Hyp, conversely, is found in much smaller quantities and its function is less understood, with evidence suggesting a destabilizing role in the collagen helix.[4][5][6] Understanding the distinct significance of these isomers is critical for fields ranging from tissue engineering and biomaterials to the study of fibrosis, cancer, and other diseases where collagen metabolism is dysregulated.[1][7]

Biosynthesis and Enzymology

The formation of 4-Hyp and 3-Hyp occurs post-translationally within the lumen of the endoplasmic reticulum. Proline residues within newly synthesized procollagen (B1174764) chains are hydroxylated by specific prolyl hydroxylase enzymes. These enzymes require O₂, Fe²⁺, α-ketoglutarate (2-oxoglutarate), and ascorbate (B8700270) as co-factors.[7][8]

-

trans-4-hydroxy-L-proline is synthesized by Collagen Prolyl 4-hydroxylases (C-P4Hs) . These enzymes act on proline residues located in the Yaa position of the repeating Gly-Xaa-Yaa collagen sequence.[9][10][11]

-

trans-3-hydroxy-L-proline is synthesized by Prolyl 3-hydroxylases (P3Hs) . These enzymes are more specific, targeting proline residues in the Xaa position, typically within a Gly-Pro-4Hyp context.[12][13]

The overall abundance ratio of 4-Hyp to 3-Hyp in the body is approximately 100:1.[14][15][16]

Figure 1: Enzymatic synthesis of hydroxyproline isomers.

Role in Collagen Structure and Stability

The primary and most significant difference between 4-Hyp and 3-Hyp lies in their effect on the stability of the collagen triple helix. The stability is often measured by the melting temperature (Tm), the point at which the helix denatures.

-

trans-4-hydroxy-L-proline (Stabilizing): The hydroxyl group of 4-Hyp in the Yaa position plays a crucial role in stabilizing the triple helix. This stabilization is not primarily due to direct hydrogen bonding with water bridges, as once thought, but rather to stereoelectronic effects.[3][17] The electronegative oxygen atom preorganizes the pyrrolidine ring into a Cγ-exo pucker, a conformation that is favorable for the sharp twisting of the helix, thus significantly increasing its thermal stability.[18]

-

trans-3-hydroxy-L-proline (Destabilizing): In stark contrast, the presence of 3-Hyp diminishes the stability of the triple helix compared to an unmodified proline residue.[4][5] When located in its natural Xaa position, the destabilization is minor. However, if it were to be located in the Yaa position, the destabilization is substantial due to unfavorable pyrrolidine ring pucker and steric clashes.[4][5][6]

Data Presentation: Comparative Stability Effects

| Parameter | Pro-Pro-Gly | Pro-4Hyp -Gly | 3Hyp -4Hyp-Gly | Pro-3Hyp -Gly | Reference(s) |

| Effect on Stability | Baseline | Stabilizing | Slightly Destabilizing | Highly Destabilizing | [4][5] |

| Triple Helix Tm (°C) | 24.0°C (for (Pro-Pro-Gly)₁₀) | 41.0°C (for (Pro-4Hyp-Gly)₁₀) | ΔTm = -3.5°C (relative to Pro) | ΔTm = -10.3°C (relative to Pro) | [4] |

| Primary Mechanism | N/A | Stereoelectronic effects (Cγ-exo pucker) | Inductive effect weakens H-bond | Unfavorable ring pucker, steric clash | [4][18] |

Note: Tm values are highly dependent on the specific peptide sequence and length. The data presented are from host-guest peptide studies designed to isolate the effect of a single substitution.

Biological Distribution and Abundance

The distribution of these isomers is highly specific, reflecting their distinct functional roles.

Data Presentation: Distribution in Collagen

| Parameter | trans-4-hydroxy-L-proline | trans-3-hydroxy-L-proline | Reference(s) |

| Relative Abundance | High (~100 parts) | Low (~1 part) | [14][16] |

| Typical Location | Yaa position of Gly-Xaa-Yaa | Xaa position of Gly-Xaa-Yaa | [9][12] |

| Collagen Types | Abundant in all collagen types (I, II, III, IV, etc.) | Primarily found in basement membrane collagens (Type IV) and Type V. | [1][3][12] |

| Non-Collagen Proteins | Present in elastin, C1q, HIF-1α, protein kinases. | Very rare in non-collagenous proteins. | [7][14] |

Signaling and Pathophysiological Roles

Beyond its structural role, 4-Hyp is a key player in cellular signaling, most notably in the response to hypoxia. The role of 3-Hyp in signaling is not well-defined, but its presence is essential for the function of certain collagen types.

-

trans-4-hydroxy-L-proline in Hypoxia Signaling: A distinct family of prolyl 4-hydroxylases, known as PHD enzymes (PHD1, PHD2, PHD3), targets the Hypoxia-Inducible Factor 1α (HIF-1α).[11] In the presence of normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-1α. This 4-hydroxylation creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. Under hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus to activate genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[19]

Figure 2: Role of 4-Hyp in HIF-1α signaling pathway.

-

trans-3-hydroxy-L-proline in Disease: While not a direct signaling molecule, the correct formation of 3-Hyp is critical. Mutations in the P3H1 enzyme, which hydroxylates proline in type I collagen, cause a severe form of osteogenesis imperfecta (OI).[12] Furthermore, the presence of 3-Hyp is indispensable for the proper function of type IV collagen in basement membranes; mice lacking the ability to form 3-Hyp do not survive to birth.[3]

Experimental Protocols

Accurate quantification and analysis of hydroxyproline isomers and the enzymes that produce them are essential for research.

Protocol 1: Quantification of 3-Hyp and 4-Hyp Isomers in Tissues

This method is based on acid hydrolysis followed by derivatization and analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).[20][21][22]

-

Sample Preparation: Lyophilize tissue samples to a constant weight.

-

Acid Hydrolysis: Hydrolyze samples in 6 M HCl at 110°C for 24 hours in sealed, evacuated tubes. Note: Acid hydrolysis can cause some epimerization of trans isomers to cis isomers; alkaline hydrolysis may be used to minimize degradation of 3-Hyp but increases epimerization.[23]

-

Neutralization & Desalting: Neutralize the hydrolysate and desalt using a suitable solid-phase extraction (SPE) column.

-

Derivatization: React the free imino acids with a derivatizing agent such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) to allow for separation on a C18 column and UV/MS detection.[22]

-

RP-HPLC-MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient of acetonitrile (B52724) in water with 0.1% formic acid.

-

Detection: ESI-MS (Electrospray Ionization Mass Spectrometry) in selected ion monitoring (SIM) mode for the masses of the derivatized isomers.

-

-

Quantification: Calculate concentrations based on standard curves generated from pure, derivatized 3-Hyp and 4-Hyp standards.

Figure 3: Experimental workflow for hydroxyproline isomer analysis.

Protocol 2: In Vitro Prolyl 4-Hydroxylase (PHD/C-P4H) Activity Assay

This protocol describes a high-throughput luminescence-based assay that measures the production of succinate (B1194679), a co-product of the hydroxylation reaction.[24][25]

-

Reagent Preparation:

-

Enzyme: Recombinant human PHD or C-P4H enzyme.

-

Substrate: Synthetic peptide substrate (e.g., (Pro-Pro-Gly)₁₀ for C-P4H or a 19-mer HIF-1α peptide for PHDs).[24]

-

Cofactors: Prepare a reaction buffer containing HEPES, FeSO₄, ascorbate, and α-ketoglutarate (α-KG).

-

Test Compounds: Dissolve inhibitors or test compounds in DMSO.

-

-

Reaction Setup (384-well plate):

-

Add test compound or vehicle control.

-

Add the enzyme solution and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a mix of the peptide substrate and α-KG.

-

Incubate for 60 minutes at 37°C.

-

-

Succinate Detection (e.g., using Succinate-Glo™ Assay):

-

Add Succinate Detection Reagent I (converts succinate to α-KG, producing NADH). Incubate for 60 minutes.

-